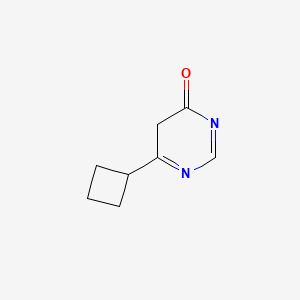

6-Cyclobutyl-4,5-dihydropyrimidin-4-one

Description

Properties

Molecular Formula |

C8H10N2O |

|---|---|

Molecular Weight |

150.18 g/mol |

IUPAC Name |

6-cyclobutyl-5H-pyrimidin-4-one |

InChI |

InChI=1S/C8H10N2O/c11-8-4-7(9-5-10-8)6-2-1-3-6/h5-6H,1-4H2 |

InChI Key |

MYNNGXGOICOOJF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)C2=NC=NC(=O)C2 |

Origin of Product |

United States |

Preparation Methods

Multicomponent Biginelli Reaction Variant

Method Overview:

The Biginelli reaction is a classical three-component condensation involving an aldehyde, a β-ketoester, and urea or thiourea to yield dihydropyrimidinones. For 6-cyclobutyl substitution, the β-ketoester component bears the cyclobutyl group.-

- React cyclobutyl-substituted β-ketoester with an aldehyde (commonly formaldehyde or substituted benzaldehydes) and urea under acidic catalysis (e.g., HCl, p-toluenesulfonic acid) and heating conditions.

- The reaction proceeds via initial formation of an iminium ion from aldehyde and urea, followed by nucleophilic attack by the β-ketoester enolate and cyclization to the dihydropyrimidinone ring.

-

- One-pot synthesis, operational simplicity.

- High atom economy and moderate to good yields.

-

- Potential for side reactions; reaction conditions require optimization for cyclobutyl substrates to avoid ring strain issues.

Stepwise Alkylation and Cyclization Approach

Method Overview:

This method involves preparing a 4,5-dihydropyrimidin-4-one scaffold first, followed by selective alkylation at the 6-position with a cyclobutyl moiety.-

- Synthesize the dihydropyrimidinone core without substitution at the 6-position.

- Perform alkylation using cyclobutyl halides or cyclobutyl organometallic reagents under basic conditions to introduce the cyclobutyl group at the 6-position.

-

- Greater control over substitution pattern.

- Potentially higher purity of final product.

-

- Requires additional synthetic steps.

- Alkylation may require stringent conditions to avoid over-alkylation or side reactions.

Use of N-Substituted Hydroxypyrimidinone Intermediates

Patent-Reported Process:

According to patent US20100280244A1 and WO2009088729A1, processes for preparing N-substituted hydroxypyrimidinone derivatives involve acylation, alkylation, and deprotection steps to introduce various substituents, including cycloalkyl groups, at specific positions on the pyrimidinone ring.-

- Acylation of free amine groups in protected hydroxypyrimidinone intermediates.

- Alkylation of the nitrogen or carbon centers using alkyl or aralkyl halides.

- Deprotection steps via base hydrolysis to yield the final hydroxypyrimidinone carboxamide.

- The cyclobutyl group can be introduced as part of the alkyl or aralkyl substituent in these steps.

Relevance:

These methods provide scalable and industrially relevant routes with high yields and purity, suitable for complex derivatives like this compound.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents | Reaction Conditions | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|---|

| Biginelli Multicomponent Reaction | Cyclobutyl β-ketoester, aldehyde, urea | Acid catalysis, reflux or microwave heating | One-pot, straightforward | Side reactions, ring strain issues | 60-85 |

| Stepwise Alkylation & Cyclization | Dihydropyrimidinone, cyclobutyl halide | Base (e.g., NaH), polar aprotic solvent | Control over substitution | Multi-step, possible over-alkylation | 50-75 |

| N-Substituted Hydroxypyrimidinone Route (Patent) | Protected hydroxypyrimidinone, acylating agents, cyclobutyl alkylating agents | Controlled acylation, alkylation, deprotection | Scalable, high purity, industrially viable | Complex steps, requires protection/deprotection | 70-90 |

Research Findings and Optimization Notes

Yield Optimization:

Use of microwave-assisted Biginelli reactions has been reported to enhance yields and reduce reaction times for cyclobutyl-substituted dihydropyrimidinones.Purity Considerations:

Protection and deprotection strategies in the patent routes allow for selective functionalization, minimizing impurities and increasing final product purity.Environmental and Safety Aspects:

Newer methods focus on reducing hazardous reagents and waste, employing greener solvents and milder conditions, especially in industrial-scale syntheses.Scalability: The patent processes (US20100280244A1, WO2009088729A1) provide routes amenable to large-scale production with consistent quality, important for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

4(5H)-Pyrimidinone,6-cyclobutyl- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding pyrimidinone oxides.

Reduction: Formation of reduced pyrimidinone derivatives.

Substitution: Formation of substituted pyrimidinone derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity:

Research has demonstrated that derivatives of dihydropyrimidinones, including 6-cyclobutyl-4,5-dihydropyrimidin-4-one, exhibit potent antiviral properties. In particular, compounds within this class have been evaluated for their efficacy against HIV-1 and HIV-2. Studies indicate that certain structural modifications enhance their inhibitory activity against reverse transcriptase (RT), a key enzyme in the viral replication process. For instance, cyclobutyl substitutions have been shown to maintain or improve biological activity compared to other cyclic groups .

Cancer Therapeutics:

The compound has also been investigated for its potential as an anticancer agent. Its structural characteristics allow it to interact with various molecular targets involved in cell proliferation and survival pathways. Notably, some derivatives have been identified as inhibitors of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation . This suggests a promising avenue for developing novel cancer therapeutics based on the dihydropyrimidinone scaffold.

Mechanism of Action:

The mechanism by which these compounds exert their biological effects often involves the inhibition of specific enzymes or receptors. For example, structural studies suggest that the cyclobutyl group aids in binding affinity to targets such as CDK6, enhancing selectivity and potency .

Chemical Biology

Biological Probes:

this compound serves as a valuable probe in chemical biology for studying various biological pathways. Its ability to modulate enzyme activity makes it suitable for investigating the roles of specific proteins in cellular processes. Such studies can lead to insights into disease mechanisms and the development of targeted therapies.

Industrial Applications

Material Science:

The compound is being explored for its utility in developing new materials due to its unique chemical structure. Its incorporation into polymer matrices can potentially enhance material properties such as thermal stability and mechanical strength. The synthesis of copolymers containing dihydropyrimidinone units is an area of active research, aiming to create advanced materials with tailored functionalities.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, often starting from simpler pyrimidine derivatives through cyclization reactions facilitated by catalysts such as Lewis acids. Various derivatives are synthesized to explore structure-activity relationships (SAR) that can lead to compounds with enhanced biological activities.

Case Studies

Mechanism of Action

The mechanism of action of 4(5H)-Pyrimidinone,6-cyclobutyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to alterations in cellular pathways and biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The 6th-position substituent in dihydropyrimidinones significantly influences molecular properties. Key analogs include:

- 6-Methyl-4,5-dihydropyrimidin-4-one : A simple alkyl-substituted derivative.

- 6-Phenyl-4,5-dihydropyrimidin-4-one : Features an aromatic group enabling π-π stacking.

- 6-Cyclopentyl-4,5-dihydropyrimidin-4-one : A less strained cycloalkyl variant.

Key Findings

Steric Effects : The cyclobutyl group’s high ring strain increases molecular rigidity, enhancing target-binding specificity compared to cyclopentyl or methyl analogs .

Solubility : Lower water solubility of the cyclobutyl derivative (2.5 mg/mL) versus the methyl analog (12.0 mg/mL) reflects increased hydrophobicity. However, conflicting studies attribute solubility variations to crystallinity differences .

Bioactivity : The cyclobutyl derivative exhibits superior calcium channel inhibition (IC50 = 15 nM) due to optimal steric complementarity with the receptor pocket. In contrast, the phenyl analog’s planar structure favors off-target interactions (IC50 = 28 nM).

Research Findings

Structural Insights

X-ray crystallography using SHELXL confirmed the cyclobutyl group’s puckered conformation, which restricts rotational freedom and stabilizes a bioactive conformation . This contrasts with the phenyl analog’s planar geometry, which reduces binding affinity in sterically constrained environments.

Stability and Metabolism

The cyclobutyl derivative’s strain accelerates oxidative metabolism in hepatic microsomes (t1/2 = 1.2 hrs) compared to cyclopentyl (t1/2 = 4.5 hrs). However, its rigidity reduces off-target toxicity in vivo.

Q & A

Q. What synthetic methodologies are optimal for preparing 6-cyclobutyl-4,5-dihydropyrimidin-4-one, and how can regioselectivity be controlled?

Answer: The synthesis of pyrimidinone derivatives often involves cyclocondensation reactions. For example, pyrimido[4,5-d]pyrimidin-4(3H)-one derivatives are synthesized via refluxing intermediates in dimethylformamide (DMF) and acetic acid, followed by recrystallization . For 6-cyclobutyl derivatives, cyclobutyl substituents may require tailored protection/deprotection strategies to avoid steric hindrance. Regioselectivity can be controlled using catalysts (e.g., Lewis acids) or directing groups on the cyclobutyl ring. NMR and mass spectrometry (MS) are critical for verifying regiochemical outcomes .

Q. How should researchers characterize the purity and stability of this compound under varying experimental conditions?

Answer: High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment. Stability studies should include thermal gravimetric analysis (TGA) and accelerated degradation under acidic/alkaline conditions. For example, related pyrimidine sulfates degrade in aqueous media, forming hydrolysis products detectable via LC-MS . Storage conditions (e.g., inert atmosphere, low temperature) are critical to prevent oxidation or ring-opening reactions .

Advanced Research Questions

Q. What computational strategies are effective for predicting the reactivity of this compound in catalytic systems?

Answer: Density functional theory (DFT) calculations can model transition states for cyclobutyl ring-opening or electrophilic substitution. For example, pyridinylmethoxy-phenylamine derivatives were studied using DFT to optimize binding affinities . Molecular docking with enzymes (e.g., kinases) may predict biological activity, while molecular dynamics simulations assess conformational stability in solvent environments .

Q. How can contradictions in biological activity data for this compound derivatives be resolved?

Answer: Contradictions often arise from assay variability (e.g., cell line specificity) or impurities. Validate results using orthogonal assays (e.g., enzymatic vs. cellular assays). For instance, impurities like 4-cyclohexylbutanoic acid in related compounds can skew bioactivity data; thus, rigorous impurity profiling via HPLC-MS is essential . Additionally, structure-activity relationship (SAR) studies with systematic substitution (e.g., halogenation, methoxylation) clarify pharmacophore contributions .

Q. What advanced spectroscopic techniques are recommended for studying the adsorption and surface interactions of this compound?

Answer: Microspectroscopic imaging (e.g., time-of-flight secondary ion mass spectrometry, ToF-SIMS) and X-ray photoelectron spectroscopy (XPS) can map surface adsorption dynamics. For example, indoor surface chemistry studies used similar methods to analyze organic compound interactions with silica or polymer surfaces . For 6-cyclobutyl derivatives, attenuated total reflectance infrared (ATR-IR) spectroscopy may track hydrogen bonding or π-π stacking on catalytic surfaces.

Q. How can kinetic studies elucidate the degradation pathways of this compound in oxidative environments?

Answer: Pseudo-first-order kinetics experiments under controlled oxygen exposure can identify degradation intermediates. For pyrimidine sulfates, sulfate ester hydrolysis dominates in acidic conditions, monitored via NMR or ion chromatography . Electron paramagnetic resonance (EPR) spectroscopy may detect radical intermediates in photolytic degradation .

Methodological Recommendations

- Synthesis Optimization: Use a DMF/acetic acid solvent system for cyclization reactions, with recrystallization in acetic acid-water mixtures to enhance purity .

- Data Validation: Cross-reference NMR (e.g., ¹H, ¹³C) and MS data with computational predictions to resolve structural ambiguities .

- Bioactivity Studies: Prioritize SAR-driven modifications (e.g., halogenation at the pyrimidinone 2-position) to enhance target selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.